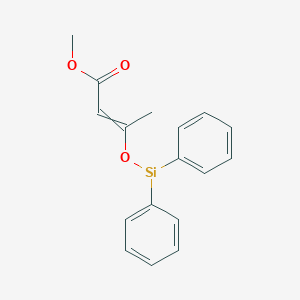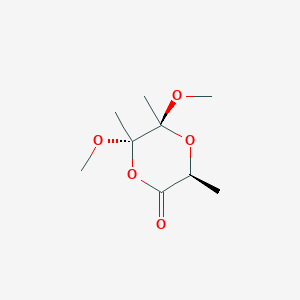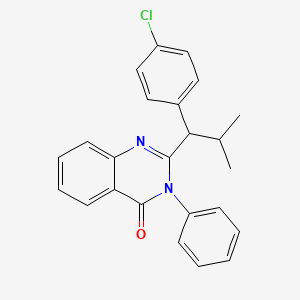![molecular formula C10H16N2O4 B14200852 Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate CAS No. 831218-24-7](/img/structure/B14200852.png)
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyethylidene group attached to a hydrazinylidene moiety, which is further connected to an oxobutanoate backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate typically involves the reaction of ethyl 3-oxobutanoate with a suitable hydrazine derivative under reflux conditions. For instance, a mixture of ethyl 3-oxobutanoate and the hydrazine derivative in absolute ethanol is heated at reflux temperature for a specific duration, usually around 2 hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to amine derivatives.
Substitution: The ethoxyethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry for potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new drugs with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate involves its interaction with molecular targets through its functional groups. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.
類似化合物との比較
Similar Compounds
(1-Ethoxyethylidene)malononitrile: This compound shares the ethoxyethylidene group but differs in its overall structure and reactivity
Ethyl 2-cyano-3-ethoxyacrylate: Another compound with an ethoxy group, used in different chemical contexts.
Uniqueness
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
特性
CAS番号 |
831218-24-7 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
ethyl 3-(1-ethoxyethylidenehydrazinylidene)-2-oxobutanoate |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-8(4)12-11-7(3)9(13)10(14)16-6-2/h5-6H2,1-4H3 |
InChIキー |
SOGTWQLVEXWUTC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=NN=C(C)C(=O)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)




![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)


